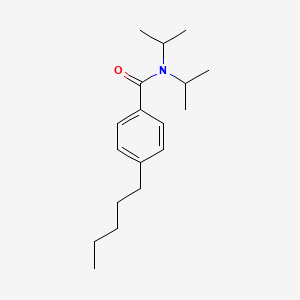

N,N-Diisopropyl-4-pentylbenzamide

Descripción

General Overview of Benzamide (B126) Derivatives in Organic Chemistry

Benzamide derivatives are a significant class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. The fundamental structure of benzamide, the simplest of these derivatives, is a benzoic acid where the hydroxyl group has been replaced by an amino group. This structural motif is a cornerstone in the field of organic chemistry, serving as a versatile building block for the synthesis of more complex molecules.

The chemical reactivity of benzamides is largely dictated by the amide linkage and the aromatic ring. The amide bond exhibits resonance, which imparts a planar geometry and a degree of stability, making it less reactive than other carbonyl compounds like ketones and aldehydes. However, it can still undergo various transformations, such as hydrolysis to the corresponding benzoic acid and amine, or reduction to an amine. The benzene ring, on the other hand, can undergo electrophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups at various positions (ortho, meta, and para) relative to the amide group. This modularity allows chemists to fine-tune the electronic and steric properties of the molecule, leading to a vast library of derivatives with diverse applications.

Significance of N,N-Disubstituted Benzamides in Chemical Research

The substitution pattern on the nitrogen atom of the amide group plays a crucial role in determining the properties and applications of benzamide derivatives. When both hydrogen atoms of the primary amide are replaced by alkyl or aryl groups, the resulting compound is known as an N,N-disubstituted benzamide. This substitution has several important consequences.

Firstly, the absence of an N-H bond in N,N-disubstituted amides prevents them from acting as hydrogen bond donors, which can significantly alter their physical properties such as melting point, boiling point, and solubility. Secondly, the nature of the N-substituents can have a profound impact on the molecule's biological activity. The size, shape, and lipophilicity of these substituents are critical parameters in the design of bioactive molecules, as they influence how the compound interacts with biological targets like enzymes and receptors.

In the realm of chemical synthesis, N,N-disubstituted benzamides are valuable intermediates. The amide group can act as a directing group in ortho-lithiation reactions, a powerful tool for the functionalization of the aromatic ring at the position adjacent to the amide. This strategy allows for the regioselective synthesis of polysubstituted aromatic compounds that would be difficult to prepare by other means.

Rationale for Investigating N,N-Diisopropyl-4-pentylbenzamide

The specific structural features of this compound—an N,N-diisopropyl amide group and a pentyl group at the para position of the benzene ring—suggest that its investigation is likely driven by the search for new bioactive compounds, particularly in the field of insect repellents.

The N,N-diethyl-m-toluamide (DEET) is a well-known and highly effective insect repellent, and its structure is a benchmark for the design of new repellent molecules. youtube.com DEET is an N,N-disubstituted benzamide, and extensive research has been conducted on analogs with variations in the N-alkyl groups and the substitution pattern on the aromatic ring. The rationale for investigating this compound likely stems from a systematic exploration of the structure-activity relationships (SAR) within this class of compounds.

The key structural modifications in this compound compared to DEET are the replacement of the N,N-diethyl groups with bulkier N,N-diisopropyl groups and the change of the substituent on the benzene ring from a meta-methyl group to a para-pentyl group. These changes can influence several properties relevant to repellent activity, such as volatility, lipophilicity, and the compound's ability to interact with the olfactory receptors of insects. The investigation of such analogs helps in understanding the structural requirements for optimal repellent efficacy and duration of action.

Scope and Objectives of Academic Research on the Compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the academic research into the broader class of N,N-dialkyl-4-alkylbenzamides provides a clear framework for the likely scope and objectives of such an investigation.

The primary objective would be to synthesize this compound and evaluate its biological activity, most likely as an insect repellent against various species of mosquitoes and other biting insects. This would involve:

Synthesis: Developing an efficient and scalable synthetic route to the compound. A common method involves the reaction of 4-pentylbenzoyl chloride with diisopropylamine (B44863). The 4-pentylbenzoyl chloride would itself be prepared from 4-pentylbenzoic acid, which can be synthesized through methods like the Grignard reaction of a suitable bromobenzene (B47551) derivative with carbon dioxide, or the oxidation of 4-pentyltoluene.

Spectroscopic Characterization: Confirming the structure of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Evaluation: Conducting bioassays to determine the repellent efficacy of the compound. This typically involves measuring the protection time against insect bites on human volunteers or in controlled laboratory settings. Key metrics would include the minimum effective dosage (MED) and the duration of protection at different concentrations.

Structure-Activity Relationship (SAR) Studies: Comparing the repellent activity of this compound with that of other N,N-dialkylbenzamide analogs. This allows researchers to build quantitative structure-activity relationship (QSAR) models that can predict the repellency of new, unsynthesized compounds and guide the design of more potent and longer-lasting repellents. nih.gov

The following table outlines the key research areas and their objectives for a compound like this compound:

| Research Area | Objectives |

| Synthesis Chemistry | To develop and optimize a reliable synthetic pathway for the preparation of this compound in high purity and yield. |

| Structural Analysis | To unambiguously confirm the chemical structure of the synthesized compound using a suite of spectroscopic techniques. |

| Biological Screening | To assess the insect repellent activity of the compound against relevant insect species and compare its efficacy to existing repellents like DEET. |

| QSAR Modeling | To contribute to the understanding of how molecular structure influences repellent activity within the N,N-dialkylbenzamide class of compounds. |

The ultimate goal of such research is to identify new, effective, and safe insect repellents to help combat the spread of insect-borne diseases. The systematic investigation of compounds like this compound is a critical component of this ongoing effort.

Structure

3D Structure

Propiedades

IUPAC Name |

4-pentyl-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO/c1-6-7-8-9-16-10-12-17(13-11-16)18(20)19(14(2)3)15(4)5/h10-15H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUJGDLSJVRRSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)N(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,n Diisopropyl 4 Pentylbenzamide

Retrosynthetic Analysis and Key Precursors for Benzamide (B126) Formation

A retrosynthetic analysis of N,N-diisopropyl-4-pentylbenzamide logically disconnects the amide bond, revealing its two primary precursors: 4-pentylbenzoic acid and diisopropylamine (B44863). This disconnection is the most straightforward and common approach for the synthesis of benzamides.

4-Pentylbenzoic Acid: This carboxylic acid provides the acyl component of the target molecule. Its synthesis is typically achieved through the Friedel-Crafts acylation of benzene (B151609) with valeryl chloride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone, and subsequent oxidation of the alkylbenzene. Alternatively, it can be prepared from 4-pentylbromobenzene via Grignard reagent formation and subsequent carboxylation with carbon dioxide.

Diisopropylamine: This secondary amine is a commercially available reagent. researchgate.net Its bulky isopropyl groups are a key feature of the target molecule, but also introduce significant steric hindrance, which is a primary challenge in the forward synthesis. researchgate.net

The forward synthesis, therefore, involves the formation of an amide bond between the carboxyl group of 4-pentylbenzoic acid and the secondary amine, diisopropylamine.

Classical and Contemporary Approaches to Amide Bond Formation

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic chemistry, with a multitude of established and emerging methods.

Coupling Reagent Strategies

Coupling reagents are widely employed to activate the carboxylic acid, facilitating its reaction with the amine. Given the steric hindrance of diisopropylamine, the choice of coupling reagent is critical.

| Coupling Reagent Class | Examples | Mechanism of Action |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. |

| Phosphonium (B103445) Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) | Form an active ester with the carboxylic acid, which readily reacts with the amine. |

| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Similar to phosphonium salts, they generate highly reactive activated esters. HATU is often favored for its ability to minimize racemization in chiral substrates. |

Additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with these coupling reagents to increase efficiency and suppress side reactions. For sterically demanding couplings, more specialized and highly reactive reagents may be necessary to achieve reasonable yields.

Direct Amidation Techniques

Direct amidation methods offer a more atom-economical approach by avoiding the need for stoichiometric activating agents. These methods typically require more forcing conditions but are continually being improved.

One common direct amidation strategy involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. 4-Pentylbenzoic acid can be converted to 4-pentylbenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with diisopropylamine, usually in the presence of a base to neutralize the HCl byproduct. nih.gov

More recent advancements in direct amidation include the use of boronic acid catalysts or other specialized reagents that facilitate the dehydration of the carboxylic acid and amine.

Optimized Synthesis of this compound

An optimized synthesis of this compound would likely involve the acyl chloride method due to the steric hindrance posed by diisopropylamine, which can render many standard coupling-reagent-based protocols inefficient.

Reaction Conditions and Parameter Optimization

A plausible optimized procedure would be as follows:

Formation of 4-Pentylbenzoyl Chloride: 4-Pentylbenzoic acid would be reacted with an excess of thionyl chloride, either neat or in an inert solvent like dichloromethane (B109758) (DCM) or toluene. The reaction is typically heated to reflux to ensure complete conversion. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude acyl chloride.

Amidation: The crude 4-pentylbenzoyl chloride would then be dissolved in an anhydrous aprotic solvent such as DCM. The solution would be cooled in an ice bath, and a solution of diisopropylamine and a tertiary amine base (e.g., triethylamine (B128534) or N,N-diisopropylethylamine) in DCM would be added dropwise. The base is crucial to scavenge the HCl generated during the reaction. The reaction mixture would be allowed to slowly warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

Optimization of this process would involve screening different solvents, bases, and reaction temperatures to maximize the yield and minimize the formation of byproducts.

Purification and Isolation Protocols

Once the reaction is complete, a standard aqueous workup is performed. The reaction mixture is typically washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid, and finally with brine. The organic layer is then dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed in vacuo.

The resulting crude this compound would likely require further purification, most commonly by flash column chromatography on silica (B1680970) gel. A gradient of ethyl acetate (B1210297) in hexanes is a typical eluent system for such compounds. The purity of the final product would be assessed by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanistic Investigations of the Synthetic Pathways

The mechanisms underpinning the synthesis of this compound vary with the chosen methodology, but all converge on the principle of activating the carboxylic acid's carbonyl group toward nucleophilic attack by the amine.

In the acyl chloride method , the mechanism is a two-step nucleophilic acyl substitution. First, 4-pentylbenzoic acid is converted to 4-pentylbenzoyl chloride. The lone pair of electrons on the nitrogen of N,N-diisopropylamine then attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling the chloride ion as a leaving group and forming the protonated amide. The added base then deprotonates this species to yield the final product.

When using coupling reagents like HATU , the mechanism is more intricate. The base (DIPEA) first deprotonates the 4-pentylbenzoic acid to form a carboxylate anion. This anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester. ontosight.ai The sterically hindered N,N-diisopropylamine then attacks the carbonyl carbon of this active ester. The pyridine (B92270) nitrogen in the HOAt leaving group is thought to stabilize the transition state via a hydrogen bond with the incoming amine, accelerating the reaction even with bulky nucleophiles. ontosight.ai

The carbodiimide (e.g., DIC) mechanism begins with the protonation of one of the nitrogen atoms of DIC by the carboxylic acid. The resulting carboxylate then attacks the central carbon of the activated carbodiimide. This forms the key O-acylisourea intermediate. In the absence of an additive, the N,N-diisopropylamine directly attacks this intermediate to form the amide and N,N'-diisopropylurea. However, this intermediate is unstable and can rearrange to a stable N-acylurea byproduct. The inclusion of HOBt provides an alternative pathway where the O-acylisourea is rapidly converted to an HOBt-active ester, which is more stable and reacts cleanly with the amine to afford the desired amide.

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of this compound can be evaluated through the lens of green chemistry, which promotes the development of more sustainable and environmentally benign chemical processes.

Atom Economy: Traditional methods using stoichiometric coupling reagents like HATU or carbodiimides suffer from poor atom economy. They generate significant amounts of waste byproducts (e.g., tetramethylurea, diisopropylurea) in addition to the desired amide. The acyl chloride route is similarly wasteful, producing stoichiometric salt byproducts. In contrast, direct catalytic amidation, where the only byproduct is water, represents the most atom-economical approach. researchgate.net

Catalytic Methods: The use of catalysts is a cornerstone of green chemistry. Boric acid has been shown to be an effective, inexpensive, and environmentally benign catalyst for the direct amidation of carboxylic acids, even with sterically hindered amines. This method avoids the use of stoichiometric activating agents and often proceeds in greener solvents or even under solvent-free conditions, significantly reducing waste.

Safer Solvents and Reagents: Many standard amidation protocols employ hazardous solvents like dichloromethane (DCM) or reprotoxic dipolar aprotic solvents like dimethylformamide (DMF). A greener approach would involve substituting these with safer alternatives such as ethyl acetate or 2-methyltetrahydrofuran. Furthermore, reagents like thionyl chloride are highly corrosive and toxic. The use of catalytic systems like T3P, whose byproducts are water-soluble and easily removed, presents a safer and more sustainable alternative. chemicalbook.com

Biocatalysis: An emerging green alternative is the use of enzymes, such as immobilized lipases, to catalyze amide bond formation. These enzymatic methods can operate under mild conditions in greener solvents and offer high selectivity, presenting a promising avenue for the sustainable synthesis of amides like this compound.

Synthesis of Analogues and Derivatives for Structure-Property Exploration

The systematic synthesis of analogues of this compound allows for the exploration of structure-property relationships. Modifications can be logically introduced at three key positions: the alkyl chain, the aromatic ring, and the N-alkyl groups.

Alkyl Chain Modification: Analogues with varying alkyl chain lengths on the benzene ring can be synthesized by starting with the corresponding 4-alkylbenzoic acids (e.g., 4-propylbenzoic acid, 4-hexylbenzoic acid). These starting materials can be subjected to the same coupling conditions (e.g., HATU or T3P activation) to yield a homologous series of amides.

Aromatic Ring Substitution: Introducing electronic or steric diversity to the phenyl ring can be achieved by using substituted benzoic acid precursors. For example, starting with 4-pentyl-2-nitrobenzoic acid or 4-pentyl-3-methoxybenzoic acid would yield analogues with altered electronic properties. These substitutions could influence the compound's conformation, polarity, and potential biological interactions.

N-Alkyl Group Variation: The steric and electronic environment around the amide nitrogen can be tuned by replacing N,N-diisopropylamine with other secondary amines. For instance, coupling 4-pentylbenzoic acid with diethylamine (B46881) would yield the less hindered N,N-diethyl-4-pentylbenzamide, while using a cyclic amine like piperidine (B6355638) would introduce conformational constraints. Comparing the properties of these derivatives would provide insight into the role of the N-substituents.

Table 2: Examples of Potential Analogues of this compound

| Analogue Name | Point of Modification | Precursors |

| N,N-Diisopropyl-4-propyl benzamide | Alkyl Chain | 4-Propylbenzoic acid + N,N-Diisopropylamine |

| N,N-Diisopropyl-4-hexyl benzamide | Alkyl Chain | 4-Hexylbenzoic acid + N,N-Diisopropylamine |

| N,N-Diisopropyl-2-nitro -4-pentylbenzamide | Aromatic Ring | 2-Nitro-4-pentylbenzoic acid + N,N-Diisopropylamine |

| N,N-Diethyl -4-pentylbenzamide | N-Alkyl Groups | 4-Pentylbenzoic acid + N,N-Diethylamine |

| 4-Pentyl-1-(piperidin-1-yl)methanone | N-Alkyl Groups (Cyclic) | 4-Pentylbenzoic acid + Piperidine |

Chemical Reactivity and Transformations of N,n Diisopropyl 4 Pentylbenzamide

Reactions Involving the Amide Functionality

The amide group is the central functional group of N,N-Diisopropyl-4-pentylbenzamide, and its reactivity is characteristic of tertiary amides.

Amides can be hydrolyzed to their corresponding carboxylic acids and amines under either acidic or basic conditions, typically requiring heat. rsc.org For this compound, hydrolysis would yield 4-pentylbenzoic acid and diisopropylamine (B44863).

Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water. The subsequent elimination of diisopropylamine is followed by its protonation to form a diisopropylammonium salt, which prevents the reverse reaction. rsc.org

Basic hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the diisopropylamide anion is the rate-limiting step, which is then protonated by the carboxylic acid formed. This acid-base reaction drives the equilibrium towards the products. researchgate.net Tertiary amides, such as this compound, are generally more resistant to hydrolysis than primary or secondary amides due to steric hindrance from the bulky isopropyl groups, which impedes the approach of the nucleophile. researchgate.net

Transamidation, the reaction of an amide with an amine to form a new amide, is also a possible transformation, though it is often thermodynamically neutral and requires specific conditions or catalysis to proceed efficiently.

Table 1: Predicted Hydrolysis Products of this compound

| Reactant | Conditions | Products |

| This compound | H₃O⁺, Heat | 4-Pentylbenzoic acid, Diisopropylammonium salt |

| This compound | NaOH, H₂O, Heat | Sodium 4-pentylbenzoate, Diisopropylamine |

Tertiary amides can be reduced to the corresponding tertiary amines using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.com In this reaction, the carbonyl group of this compound is completely removed and replaced by a methylene (B1212753) group, yielding N,N-diisopropyl-4-pentylbenzylamine.

The mechanism involves the initial nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbonyl carbon. youtube.com The resulting tetrahedral intermediate coordinates to the aluminum species. Subsequent elimination of an oxygen-aluminum species is facilitated by the nitrogen's lone pair, forming a transient iminium ion. A second hydride attack on the iminium ion furnishes the final tertiary amine product. youtube.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce amides. youtube.com

Table 2: Reduction Product of this compound

| Reactant | Reagent | Product |

| This compound | 1. LiAlH₄2. H₂O | N,N-Diisopropyl-4-pentylbenzylamine |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with two groups: a 4-pentyl group and an N,N-diisopropylcarboxamide group. The regiochemical outcome of electrophilic aromatic substitution (EAS) is determined by the directing effects of these two substituents.

The pentyl group is an alkyl group, which is an electron-donating group (EDG) through induction. EDGs are activating groups and are ortho, para-directors. wikipedia.org

In this compound, the two substituents are para to each other. The positions ortho to the activating pentyl group (C2 and C6) are meta to the deactivating amide group. Conversely, the positions ortho to the amide group (C3 and C5) are also ortho to the pentyl group. Therefore, electrophilic attack will be directed to the positions ortho to the more strongly activating group, which is the pentyl group. However, since all available positions are ortho to one group and meta to the other, a mixture of products is possible, with the substitution pattern being highly dependent on the specific reaction conditions and the nature of the electrophile.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagent(s) | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | N,N-Diisopropyl-2-nitro-4-pentylbenzamide |

| Halogenation (Bromination) | Br₂, FeBr₃ | 2-Bromo-N,N-diisopropyl-4-pentylbenzamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-N,N-diisopropyl-4-pentylbenzamide |

Transformations at the Pentyl Aliphatic Side Chain

The pentyl side chain offers sites for reactivity, primarily at the benzylic position (the carbon atom directly attached to the benzene ring).

A prominent reaction of alkylbenzenes is oxidation at the benzylic position. jove.com Treatment of this compound with a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), under heating, would lead to the oxidation of the entire pentyl side chain to a carboxylic acid group. masterorganicchemistry.comlibretexts.org This reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon. jove.com The product of this reaction would be 4-(N,N-diisopropylcarbamoyl)benzoic acid.

Another important reaction is benzylic halogenation, typically bromination, which occurs under free-radical conditions. numberanalytics.comchemistry.coachlibretexts.org Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., light or peroxide) allows for the selective substitution of a benzylic hydrogen with a bromine atom. libretexts.orgyoutube.com This reactivity is due to the formation of a resonance-stabilized benzylic radical intermediate. youtube.com The product would be N,N-diisopropyl-4-(1-bromopentyl)benzamide.

Table 4: Reactions at the Pentyl Side Chain

| Reaction | Reagent(s) | Product |

| Benzylic Oxidation | KMnO₄, H₂O, Heat | 4-(N,N-Diisopropylcarbamoyl)benzoic acid |

| Benzylic Bromination | NBS, Peroxide/Light | N,N-Diisopropyl-4-(1-bromopentyl)benzamide |

Reactions of the Diisopropylamino Moiety

The N,N-diisopropylamino portion of the amide is generally unreactive under many conditions. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, reducing its nucleophilicity and basicity. Furthermore, the two bulky isopropyl groups provide significant steric hindrance, shielding the nitrogen atom from attack by electrophiles.

While direct reactions at the nitrogen are uncommon without cleaving the amide bond, the formation of radical cations under specific oxidative conditions could be envisaged, similar to the behavior of N,N-dialkylanilines which can dimerize or undergo nucleophilic substitution upon one-electron oxidation. nih.gov

Radical Reactions and Photochemical Transformations

Beyond the benzylic radical halogenation mentioned previously, other radical and photochemical reactions can be considered. The formation of a nitrogen-centered radical from the amide is a possibility under certain conditions, although this is a high-energy intermediate. nih.gov Such radicals can potentially undergo intramolecular cyclization or intermolecular reactions.

Photochemical reactions of aromatic amides can lead to various transformations. For instance, related N,N-diisopropylphenylglyoxylamides are known to undergo Norrish Type II cyclization upon UV irradiation to form β-lactam derivatives. While this compound lacks the α-keto group that facilitates this specific reaction, the principle of photochemical excitation leading to intramolecular hydrogen abstraction or rearrangements could apply. The presence of the aromatic ring and the amide functionality provides chromophores that can absorb UV light, potentially leading to excited states with unique reactivity. For example, photochemical reactions of N,N-dialkylanilines can lead to the formation of new C-C bonds. researchgate.net The specific photochemical behavior of this compound would require dedicated experimental investigation.

Metal-Catalyzed Reactions Involving the Compound

A comprehensive review of scientific literature and chemical databases did not yield specific examples of metal-catalyzed reactions for the compound this compound. While the N,N-diisopropylbenzamide functional group is known to participate in various metal-catalyzed transformations, particularly as a directing group in C-H activation reactions, no studies have been found that specifically report on the application of these methodologies to the 4-pentyl substituted derivative.

Research in the field of organic synthesis often utilizes palladium and rhodium catalysts for the functionalization of benzamides. nih.govnih.gov These reactions, such as C-H activation, arylation, and alkylation, are typically directed by the amide group to achieve regioselectivity. researchgate.netrsc.org For instance, rhodium(III)-catalyzed C-H activation of N-methoxybenzamides with quinones has been reported to produce chiral tricyclic compounds. nih.gov Similarly, palladium-catalyzed direct C-H silylation and germanylation of benzamides have been achieved with the aid of a directing group.

Despite the prevalence of such reactions for the broader class of benzamides, specific data detailing the catalysts, reaction conditions, and products for this compound remain uncharacterised in the available literature. Further research would be required to explore the reactivity of this particular compound in metal-catalyzed transformations.

Advanced Spectroscopic and Structural Characterization of N,n Diisopropyl 4 Pentylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For N,N-Diisopropyl-4-pentylbenzamide, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals, as well as insights into the molecule's conformation and dynamic behavior.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

To achieve a complete structural assignment of this compound, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For instance, the protons of the pentyl chain would show distinct correlations, allowing for the assignment of the methylene (B1212753) and methyl groups. Similarly, the protons on the isopropyl groups would show a characteristic correlation between the methine proton and the methyl protons. The aromatic protons would also exhibit correlations depending on their coupling constants.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu By combining the information from the ¹H NMR and HSQC spectra, each carbon atom directly attached to a proton can be unequivocally identified. This would be crucial for assigning the carbons of the pentyl chain, the isopropyl groups, and the protonated carbons of the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu HMBC is particularly powerful for identifying quaternary carbons, such as the carbonyl carbon of the amide and the C1 and C4 carbons of the benzene (B151609) ring. For example, the protons of the pentyl group would show correlations to the C4 carbon of the aromatic ring, confirming its position. The isopropyl methine protons would show correlations to the carbonyl carbon, and the aromatic protons would correlate with neighboring carbons and the carbonyl carbon.

A hypothetical ¹H and ¹³C NMR data table based on known chemical shift values for similar structural motifs is presented below.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 7.4 | 128 - 130 |

| Aromatic C (ipso-pentyl) | - | ~145 |

| Aromatic C (ipso-amide) | - | ~135 |

| Carbonyl C=O | - | ~171 |

| Isopropyl CH | 3.5 - 4.0 (broad) | 46 - 51 (broad) |

| Isopropyl CH₃ | 1.2 - 1.5 (broad) | ~21 |

| Pentyl CH₂ (α to ring) | ~2.6 | ~36 |

| Pentyl CH₂ (β) | ~1.6 | ~31 |

| Pentyl CH₂ (γ) | ~1.3 | ~22 |

| Pentyl CH₂ (δ) | ~1.3 | ~31 |

| Pentyl CH₃ | ~0.9 | ~14 |

Note: The chemical shifts for the isopropyl groups are expected to be broad due to restricted rotation around the C-N bond.

Dynamic NMR Studies for Conformational Analysis and Rotational Barriers

The rotation around the amide C-N bond in N,N-disubstituted benzamides is known to be restricted due to the partial double bond character. reddit.com This restricted rotation leads to the magnetic inequivalence of the two isopropyl groups, which would be observable in the NMR spectrum at room temperature. The methine and methyl protons of the two isopropyl groups would likely appear as separate sets of broad signals.

By conducting variable temperature (VT) NMR studies, the coalescence temperature of these signals could be determined. This information would allow for the calculation of the rotational energy barrier (ΔG‡) around the amide bond using the Eyring equation. This analysis provides valuable insight into the conformational dynamics of the molecule.

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of its elemental formula (C₁₈H₂₉NO). For instance, a recent study on a similar compound, N-(2,2-diphenylethyl)-4-nitrobenzamide, utilized HRMS to confirm its elemental composition with a mass error of less than 2 ppm. mdpi.com

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | C₁₈H₃₀NO⁺ | Hypothetical Data | Hypothetical Data |

| [M+Na]⁺ | C₁₈H₂₉NNaO⁺ | Hypothetical Data | Hypothetical Data |

Fragmentation Pattern Analysis for Structural Elucidation

Electron ionization (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) would reveal the characteristic fragmentation pattern of this compound. The fragmentation would likely involve several key pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the isopropyl groups, leading to the loss of a methyl radical.

McLafferty-type rearrangement: Not prominent in this structure.

Cleavage of the amide bond: This would lead to the formation of a 4-pentylbenzoyl cation and a diisopropylamine (B44863) radical cation or vice versa.

Benzylic cleavage: Fragmentation of the pentyl chain at the benzylic position is a highly probable pathway.

Loss of the pentyl group: Cleavage of the bond between the aromatic ring and the pentyl group.

Analysis of the fragmentation of N,N-Diisopropylbenzamide shows a base peak corresponding to the benzoyl cation and significant peaks for the loss of a propyl group and the diisopropylamino group. nist.gov A similar pattern would be expected for the 4-pentyl derivative, with additional fragmentation of the pentyl chain.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. medprimepublication.orgalbany.edu

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration, typically observed in the region of 1630-1680 cm⁻¹. chegg.com Other characteristic bands would include:

C-H stretching vibrations of the aromatic and aliphatic groups (2800-3100 cm⁻¹).

C-N stretching vibration of the amide (1300-1400 cm⁻¹).

Aromatic C=C stretching vibrations (1450-1600 cm⁻¹).

Out-of-plane C-H bending vibrations of the substituted benzene ring, which would indicate the 1,4-disubstitution pattern.

The gas-phase IR spectrum of the related N,N-Diisopropylbenzamide shows a strong carbonyl absorption at approximately 1650 cm⁻¹. nist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. medprimepublication.org The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the benzene ring would be a prominent feature. The C=O stretch would also be observable, although typically weaker than in the IR spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Amide C=O Stretch | 1630 - 1680 (Strong) | 1630 - 1680 (Medium) |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 (Strong) |

| C-N Stretch | 1300 - 1400 | 1300 - 1400 |

Functional Group Identification and Band Assignment

A detailed experimental analysis of the vibrational spectra (Infrared or Raman) for this compound, including specific band assignments, has not been reported in peer-reviewed literature. However, a theoretical analysis would anticipate characteristic vibrational modes based on its functional groups.

A table of expected vibrational frequencies for the key functional groups in this compound is presented below. These are general ranges and would require experimental data for precise assignment.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Amide | C=O Stretch | 1630-1680 |

| Amide | C-N Stretch | 1250-1350 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C-H Bending (out-of-plane) | 690-900 |

| Alkyl Chains | C-H Stretch (sp³) | 2850-2970 |

| Alkyl Chains | C-H Bending (sp³) | 1350-1480 |

| Isopropyl Group | C-H Rocking/Bending | ~1370 and ~1385 (doublet) |

This table is predictive and not based on published experimental data for this specific compound.

Conformational Information from Vibrational Modes

There is no published research that utilizes vibrational spectroscopy to determine the specific conformational isomers of this compound. Such a study would involve analyzing subtle shifts in vibrational frequencies, particularly those related to the C-N bond and the isopropyl groups, at different temperatures or in different physical states to identify and quantify the populations of different rotational isomers (rotamers).

X-ray Crystallography for Solid-State Molecular Structure Determination

A search of crystallographic databases reveals no publicly available single-crystal X-ray diffraction data for this compound. Therefore, a definitive determination of its solid-state molecular structure, including bond lengths, bond angles, and torsion angles, is not possible at this time.

Crystal Packing and Intermolecular Interactions

Without a solved crystal structure, any discussion of the crystal packing and intermolecular interactions of this compound would be purely speculative. A crystallographic study would be required to identify the specific arrangement of molecules in the crystal lattice and to characterize potential interactions such as hydrogen bonding (if any), van der Waals forces, or π-stacking of the benzene rings.

Absolute Configuration Determination (if applicable)

This compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, the determination of absolute configuration is not applicable to this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis (if chiral derivatives are studied)

No studies involving the synthesis or chiroptical analysis of chiral derivatives of this compound have been found in the scientific literature. Consequently, there is no available data from techniques such as Circular Dichroism (CD) or Vibrational Circular Dichroism (VCD) for this compound or its derivatives.

Theoretical and Computational Investigations of N,n Diisopropyl 4 Pentylbenzamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, which dictates the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic energy of a molecule in its ground state. nih.govbhu.ac.in This approach is based on the principle that the energy of a molecule can be determined from its electron density. For a molecule like N,N-Diisopropyl-4-pentylbenzamide, DFT calculations would typically be performed using a combination of a functional (e.g., B3LYP or PBE0) and a basis set (e.g., 6-311G(d,p)).

The geometry optimization process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy. This lowest-energy structure corresponds to the most stable conformation of the molecule in the gas phase. From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted. These computed parameters provide a detailed three-dimensional picture of the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| C-N | ~1.37 Å | |

| Car-Car (average) | ~1.39 Å | |

| Car-Cpentyl | ~1.52 Å | |

| Bond Angle | O=C-N | ~121° |

| C-N-Cisopropyl | ~118° | |

| Car-Car-Cpentyl | ~120° | |

| Dihedral Angle | O=C-N-Cisopropyl | Variable (Conformation Dependent) |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual values would be obtained from a specific DFT calculation.

The total electronic energy obtained from the DFT calculation is a measure of the molecule's stability. By comparing the energies of different isomers or conformers, the most energetically favorable form can be identified.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which the molecule is most likely to accept electrons (electrophilicity). researchgate.netyoutube.com

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amide nitrogen, while the LUMO is likely to be centered on the carbonyl group and the aromatic ring.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Illustrative)

| Parameter | Value (eV) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Gap | ~ 6.0 eV |

Note: These energy values are hypothetical and would be determined from a specific DFT calculation.

Conformational Analysis using Computational Methods

The flexibility of the diisopropylamino and pentyl groups in this compound means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the most stable of these conformations and to understand the energy barriers between them.

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically changing one or more of its geometric parameters, typically dihedral angles. For this compound, key dihedral angles to scan would include the rotation around the C-N bond of the amide and the various C-C bonds of the pentyl and isopropyl groups.

By performing a series of single-point energy calculations at incremental rotational steps, a plot of energy versus the dihedral angle can be generated. The minima on this plot correspond to stable conformers, while the maxima represent the transition states between them. This analysis provides valuable information about the relative energies of different conformations and the energy barriers to interconversion.

Conformational Sampling via Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a more comprehensive exploration of the conformational landscape of a molecule. In an MD simulation, the motion of the atoms in the molecule is simulated over time by solving Newton's equations of motion. nih.govnih.gov This allows the molecule to explore a wide range of conformations, including those that might be missed by a simple PES scan.

By running the simulation at a given temperature, the system can overcome energy barriers and sample different conformational states. The resulting trajectory can be analyzed to identify the most populated (and therefore most stable) conformations at that temperature. MD simulations can also provide insights into the dynamic behavior of the molecule, such as the flexibility of the alkyl chains and the rotational dynamics of the amide group.

Prediction and Validation of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters for a molecule, which can then be compared with experimental data to validate the computed structure and to aid in the interpretation of experimental spectra.

For this compound, DFT calculations can be used to predict:

Infrared (IR) Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. The positions of characteristic peaks, such as the C=O stretch of the amide and the C-H stretches of the alkyl groups, can be compared with experimental IR data.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These predicted chemical shifts can be invaluable in assigning the signals in an experimental NMR spectrum, especially for complex molecules.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Visible spectrum. semanticscholar.org This can help to understand the electronic transitions occurring within the molecule.

The agreement between the predicted and experimental spectra provides confidence in the accuracy of the computed ground state geometry and electronic structure.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a valuable tool for structure verification and analysis. Density Functional Theory (DFT) is the most common and effective method for calculating NMR parameters. The process involves optimizing the molecular geometry of this compound and then performing NMR calculations using the Gauge-Independent Atomic Orbital (GIAO) method. These calculations yield theoretical chemical shifts for ¹H and ¹³C nuclei, which can be compared with experimental data to confirm the molecular structure.

The accuracy of the prediction depends on the chosen level of theory, including the functional and the basis set. Commonly used functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), often provide a good balance between accuracy and computational cost for organic molecules. To better match experimental conditions, calculations are often performed using an implicit solvent model, such as the Polarizable Continuum Model (PCM), to account for the effect of a solvent like chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO).

Table 1: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

This table presents hypothetical calculated NMR chemical shift values for this compound, as would be obtained from a typical DFT/GIAO calculation. The numbering of the atoms corresponds to a standard IUPAC nomenclature system.

| Atom Number | Atom Type | Calculated Chemical Shift (ppm) - Hypothetical |

| C1 | Carbonyl | 171.5 |

| C2 | Aromatic (ipso) | 138.2 |

| C3, C7 | Aromatic (ortho) | 128.9 |

| C4, C6 | Aromatic (meta) | 127.5 |

| C5 | Aromatic (para) | 145.3 |

| C8 | Pentyl-CH₂ | 35.8 |

| C9 | Pentyl-CH₂ | 31.2 |

| C10 | Pentyl-CH₂ | 22.5 |

| C11 | Pentyl-CH₂ | 30.8 |

| C12 | Pentyl-CH₃ | 14.1 |

| C13, C15 | Isopropyl-CH | 48.6 |

| C14, C16 | Isopropyl-CH₃ | 20.7 |

| H3, H7 | Aromatic | 7.35 |

| H4, H6 | Aromatic | 7.25 |

| H8 | Pentyl-CH₂ | 2.60 |

| H9, H10, H11 | Pentyl-CH₂ | 1.30-1.65 |

| H12 | Pentyl-CH₃ | 0.90 |

| H13, H15 | Isopropyl-CH | 3.50 |

| H14, H16 | Isopropyl-CH₃ | 1.20 |

Theoretical Vibrational Spectra

Theoretical calculations of vibrational spectra, such as infrared (IR) and Raman, are fundamental for identifying functional groups and understanding the vibrational modes of a molecule. These calculations are typically performed using DFT methods following a geometry optimization. The output provides the frequencies and intensities of the vibrational modes.

For this compound, a frequency calculation would predict the characteristic stretching and bending vibrations. Key vibrations would include the C=O stretch of the amide, C-N stretching, aromatic C-H and C=C stretching, and the various C-H vibrations of the alkyl groups. Comparing the calculated spectrum with an experimental one can aid in the assignment of spectral bands. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound

This table shows a hypothetical selection of calculated vibrational frequencies and their assignments for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) - Hypothetical | Predicted Intensity |

| C-H (Aromatic) Stretch | 3100-3000 | Weak-Medium |

| C-H (Alkyl) Stretch | 2980-2850 | Strong |

| C=O (Amide) Stretch | 1650 | Very Strong |

| C=C (Aromatic) Stretch | 1610, 1580, 1490 | Medium-Strong |

| C-N (Amide) Stretch | 1350 | Medium |

| C-H (Alkyl) Bend | 1465, 1375 | Medium |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, identifying intermediate structures, and characterizing transition states. For a molecule like this compound, one could investigate reactions such as its synthesis (e.g., the acylation of diisopropylamine (B44863) with 4-pentylbenzoyl chloride) or its hydrolysis.

Using methods like DFT, the potential energy surface of a proposed reaction can be mapped out. This involves locating the structures of reactants, products, any intermediates, and the transition states that connect them. Transition state searches (e.g., using methods like Berny optimization) and subsequent frequency calculations (to confirm a single imaginary frequency) are standard procedures. The calculated activation energies (the energy difference between the reactant and the transition state) provide quantitative insights into the reaction kinetics and help determine the most likely reaction pathway.

Table 3: Illustrative Energy Profile for a Hypothetical Reaction Step

This table provides a hypothetical example of the calculated energies for the species involved in a single step of a reaction involving this compound.

| Species | Relative Energy (kcal/mol) - Hypothetical |

| Reactants | 0.0 |

| Transition State | +20.5 |

| Intermediate | -5.2 |

| Products | -15.0 |

Molecular Modeling for Understanding Intermolecular Interactions (e.g., solvation, crystallization)

Molecular modeling can elucidate the non-covalent interactions that govern the behavior of this compound in different environments. These interactions are crucial for understanding properties like solvation, crystal packing, and potential interactions with biological targets.

Solvation: Implicit solvent models (like PCM) can be used to calculate the free energy of solvation, providing an estimate of the molecule's solubility in different solvents. Explicit models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific interactions like hydrogen bonding with protic solvents.

Crystallization: Understanding how molecules pack in a solid state is key to predicting crystal structure and properties. Computational crystal structure prediction methods can generate and rank plausible crystal packing arrangements based on their lattice energies. Analysis of the predicted structures can reveal the dominant intermolecular forces, such as C-H···O hydrogen bonds or π-π stacking between the aromatic rings, which dictate the final crystal lattice. Natural Bond Orbital (NBO) analysis can also be employed to quantify the strength of these intermolecular interactions.

Table 4: Illustrative Intermolecular Interaction Analysis for a Hypothetical Dimer of this compound

This table shows a hypothetical analysis of the types and energies of intermolecular interactions that might be found in a computational model of a this compound dimer.

| Interaction Type | Interacting Groups | Estimated Interaction Energy (kcal/mol) - Hypothetical |

| Hydrogen Bond | C-H (Aromatic) ··· O=C (Amide) | -1.5 |

| van der Waals | Alkyl Chains | -2.0 |

| π-π Stacking | Phenyl Ring ··· Phenyl Ring | -2.5 |

No Publicly Available Research Data for this compound in Advanced Chemical Applications

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research detailing the emerging roles of the chemical compound This compound in the advanced chemical and materials science applications specified.

While the existence of the compound is confirmed through chemical supplier listings, with an assigned CAS number of 38630-89-6, dedicated studies on its use in the following areas could not be found:

Exploration as a Ligand in Coordination Chemistry and Catalysis: There is no information on its ability to bind to metal centers or its potential use in catalytic processes.

Utilization as a Building Block in Supramolecular Chemistry and Self-Assembly: Research on its capacity to form larger, organized structures through non-covalent interactions is not present in the available literature.

Integration into Polymer Systems for Material Modification: There are no studies indicating its use as an additive or monomer to alter the properties of polymers.

Applications in Organic Optoelectronic Materials: Information regarding its potential photophysical or electronic properties relevant to optoelectronic devices is absent.

Development as a Chemical Probe or Reagent in Synthetic Methodology: There is no evidence of its use as a tool for biological investigation or as a reagent in chemical synthesis.

General synthetic methods for N,N-disubstituted benzamides are well-established, typically involving the acylation of a secondary amine (diisopropylamine) with a carboxylic acid derivative (4-pentylbenzoyl chloride or 4-pentylbenzoic acid). However, the specific properties and applications of the resulting this compound molecule remain unexplored in the current scientific literature.

Consequently, it is not possible to provide a detailed article with research findings and data tables as requested, due to the lack of primary research on this specific compound within the outlined topics.

Conclusion and Future Research Trajectories for N,n Diisopropyl 4 Pentylbenzamide

Summary of Key Academic Findings on Synthesis and Characterization

Direct academic studies on the synthesis and characterization of N,N-Diisopropyl-4-pentylbenzamide are limited. However, established synthetic routes for similar N,N-dialkylbenzamides provide a reliable framework for its preparation. A probable and effective method involves the amidation of 4-pentylbenzoic acid with diisopropylamine (B44863). This transformation can be achieved using a variety of coupling agents or by converting the carboxylic acid to a more reactive acyl chloride intermediate.

A plausible synthetic approach, adapted from general procedures for benzamide (B126) synthesis, is the reaction of 4-pentylbenzoyl chloride with diisopropylamine in the presence of a base to neutralize the resulting hydrochloric acid.

Table 1: Plausible Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 4-Pentylbenzoic acid | Thionyl chloride | Heat | 4-Pentylbenzoyl chloride |

| 4-Pentylbenzoyl chloride | Diisopropylamine | Aprotic solvent, Base (e.g., triethylamine) | This compound |

Characterization of this compound would rely on standard spectroscopic techniques. Based on data for analogous compounds like N,N-Diisopropylbenzamide and N,N-Diisopropyl-4-methoxybenzamide, the following spectroscopic signatures can be predicted. nih.govnist.gov

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | Signals for the pentyl group (aromatic protons, benzylic CH₂, alkyl chain CH₂s, and terminal CH₃). Signals for the isopropyl groups (methine CH and methyl CH₃s). |

| ¹³C NMR | Aromatic carbon signals, including a quaternary carbon attached to the pentyl group. Carbonyl carbon (C=O) signal. Signals for the pentyl and isopropyl carbons. |

| IR Spectroscopy | Strong C=O stretching vibration for the amide. C-N stretching vibrations. Aromatic C-H and aliphatic C-H stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns showing the loss of isopropyl and pentyl groups. |

Identification of Unexplored Reactivity and Transformation Pathways

The reactivity of this compound remains largely unexplored, presenting numerous avenues for investigation. The N,N-diisopropylamide group is a strong directing group in ortho-lithiation reactions. nih.gov This suggests that treatment of the compound with a strong base like n-butyllithium could selectively deprotonate the aromatic ring at the positions ortho to the amide, opening up a rich area of functionalization.

Potential unexplored transformations include:

Directed ortho-Metalation (DoM): Introduction of various electrophiles at the ortho position to create a diverse range of substituted benzamides. nih.gov

Reduction of the Amide: Conversion of the amide to the corresponding amine or aldehyde.

Reactions of the Pentyl Group: Functionalization of the alkyl chain, for instance, through free-radical halogenation.

Hydrolysis: Cleavage of the amide bond to regenerate 4-pentylbenzoic acid and diisopropylamine under acidic or basic conditions.

Promising Avenues for Non-Biological Applications

While many benzamides find applications in medicinal chemistry, the structural features of this compound suggest several potential non-biological applications.

Synthetic Intermediate: As discussed, its ability to undergo directed ortho-metalation makes it a valuable intermediate for the synthesis of polysubstituted aromatic compounds. nih.gov

Material Science: The presence of a long alkyl chain could impart liquid crystalline properties to its derivatives. Its incorporation into polymers could also be explored to modify their physical properties.

Ligand Design: The amide functionality can coordinate with metal ions, suggesting its potential as a ligand in coordination chemistry and catalysis.

Future Directions in Computational and Theoretical Chemistry of the Compound

Computational chemistry offers a powerful tool to predict and understand the properties of this compound without the need for extensive laboratory work. frontiersin.orgnih.gov Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: To determine the optimized molecular geometry, predict spectroscopic data (NMR, IR), and calculate electronic properties such as the electrostatic potential surface to identify reactive sites. mtu.edu

Conformational Analysis: To study the rotational barriers around the C-N amide bond and the flexibility of the pentyl chain.

Reaction Modeling: To investigate the mechanisms and transition states of potential reactions, such as the directed ortho-lithiation, to guide synthetic efforts.

Prediction of Physicochemical Properties: To calculate properties like lipophilicity (logP) and solubility, which are important for potential applications.

Outlook for the Broader Chemical Significance of this compound

This compound, while not a widely studied compound, holds potential as a valuable research chemical. Its significance lies in its role as a model system for investigating the interplay between a sterically hindered amide group and a long-chain alkyl substituent on the chemical and physical properties of benzamides. The insights gained from studying its reactivity, particularly in directed ortho-metalation, could be broadly applicable in organic synthesis. Furthermore, its potential in material science and coordination chemistry makes it a target for future exploratory research. The synthesis and characterization of this compound and its derivatives would contribute to the broader understanding of structure-property relationships in organic molecules.

Q & A

Q. What methodologies are recommended for optimizing the synthesis of N,N-Diisopropyl-4-pentylbenzamide to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction parameters such as solvent choice (e.g., dichloromethane or acetonitrile), temperature control (e.g., reflux vs. room temperature), and stoichiometric ratios of reagents. For example, using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with tertiary amines (e.g., NEt₃) can enhance amide bond formation efficiency . Reaction monitoring via TLC or HPLC is critical to identify intermediates and adjust conditions dynamically. Evidence from analogous benzamide syntheses suggests that stepwise purification (e.g., column chromatography followed by recrystallization) achieves >95% purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Comprehensive structural characterization requires:

- ¹H/¹³C NMR : Key signals include the diisopropyl groups (δ ~1.0–1.5 ppm, split quartets) and aromatic protons (δ ~7.0–8.0 ppm). For example, diastereomeric splitting in chiral analogs can confirm stereochemical purity .

- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z ~304.2 (M+H)+ confirms the molecular formula (C₁₉H₃₁NO) .

- FT-IR : Stretching bands for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) validate functional groups .

Q. What strategies are effective for assessing the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC-UV for byproducts like hydrolyzed pentylbenzamide or oxidized diisopropyl groups. Lyophilization or storage in inert atmospheres (argon) minimizes hydrolysis and oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting receptor binding affinities) for this compound?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, ligand concentrations). To mitigate:

- Use orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays for activity).

- Validate findings with structural analogs (e.g., fluorinated or methylated derivatives) to isolate steric/electronic effects .

- Cross-reference with computational docking (e.g., AutoDock Vina) to predict binding poses and reconcile discrepancies .

Q. What experimental designs are suitable for probing the compound’s chiral synthesis and enantiomeric excess?

- Methodological Answer : Chiral resolution requires:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients. Compare retention times to racemic mixtures .

- Optical Rotation : Measure [α]²⁵D values (e.g., +60° for specific enantiomers in methanol) .

- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during amide coupling to control stereochemistry .

Q. How can in silico modeling guide the design of this compound derivatives with enhanced metabolic stability?

- Methodological Answer :

- Metabolism Prediction : Tools like Schrödinger’s Metabolite Predictor identify vulnerable sites (e.g., pentyl chain oxidation).

- QSAR Modeling : Correlate logP and polar surface area (PSA) with microsomal half-life data to optimize lipophilicity and membrane permeability .

- CYP450 Docking : Model interactions with CYP3A4/2D6 to avoid metabolic hotspots .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in cellular assays involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ values.

- ANOVA with Tukey’s Post Hoc : Compare multiple treatment groups (e.g., varying concentrations or co-treatments) .

- Reproducibility Checks : Include triplicate runs and positive/negative controls (e.g., known agonists/antagonists) .

Q. How should researchers address solubility limitations in in vitro studies of this compound?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.

- Critical Micelle Concentration (CMC) : Determine via fluorescence probes (e.g., pyrene) to avoid micelle-driven artifacts .

- Dynamic Light Scattering (DLS) : Confirm colloidal stability in buffer solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.